Cas no 4122-04-7 (2-Amino-1,3,5-triazine)

2-Amino-1,3,5-triazine 化学的及び物理的性質
名前と識別子
-
- 1,3,5-triazin-2-amine
- 2-AMINO-1,3,5-TRIAZINE
- Amino-1,3,5-Triazine
- 2-AMINO-S-TRIAZINE
- 1,3,5-Triazine-2-ylamine
- KCZIUKYAJJEIQG-UHFFFAOYSA-N
- amino-s-triazine
- NSC54656
- s-Triazine-2-amine
- PubChem14498
- [1,3,5]Triazin-2-ylamine
- BDBM50354824
- SBB005530
- VZ23509
- RP00391
- Y9050
- ST45029064
- BB 0259510
- 122A047
- Q63409243
- CS-0155491
- 2-Amino-1,3,5-triazine, 95%
- DTXSID70194147
- EINECS 223-920-6
- FT-0611005
- QD6Q84R3LQ
- MFCD00023179
- 4122-04-7
- Ethyl2-amino-5-benzylthiophene-3-carboxylate
- CHEMBL89436
- SY081301
- Z1165162993
- NSC-54656
- NS00048276
- YSCH0113
- W-204282
- s12212
- AKOS000111665
- SB73248
- EN300-342082
- s-Triazine, 2-amino-
- AS-19807
- NSC 54656
- 1,3,5-Triazine, 2-amino-
- 2-Amino-1,3,5-triazine
-
- MDL: MFCD00023179
- インチ: 1S/C3H4N4/c4-3-6-1-5-2-7-3/h1-2H,(H2,4,5,6,7)
- InChIKey: KCZIUKYAJJEIQG-UHFFFAOYSA-N
- ほほえんだ: N1C([H])=NC([H])=NC=1N([H])[H]
計算された属性
- せいみつぶんしりょう: 96.04360
- どういたいしつりょう: 96.044
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 48.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.7
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- 密度みつど: 1.2170 (rough estimate)
- ゆうかいてん: 219-224 ºC
- ふってん: 169.59°C (rough estimate)
- フラッシュポイント: 182.2°C
- 屈折率: 1.7380 (estimate)
- PSA: 64.69000
- LogP: 0.03500
2-Amino-1,3,5-triazine セキュリティ情報
2-Amino-1,3,5-triazine 税関データ
- 税関コード:2933699090
- 税関データ:
中国税関コード:
2933699090概要:
2933699090他の構造的に不縮合なトリアジン環含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933699090は、水素化の有無にかかわらず、非縮合トリアジン環の他の化合物を構造中に含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:20.0%
2-Amino-1,3,5-triazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342082-0.05g |
1,3,5-triazin-2-amine |
4122-04-7 | 95.0% | 0.05g |
$20.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226131-100mg |
1,3,5-Triazin-2-amine |
4122-04-7 | 98% | 100mg |
¥240.00 | 2024-05-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X32185-100mg |
1,3,5-Triazin-2-amine |
4122-04-7 | 97% | 100mg |
¥329.0 | 2024-07-18 | |
Key Organics Ltd | AS-19807-5MG |
1,3,5-Triazin-2-amine |
4122-04-7 | >98% | 5mg |
£46.00 | 2025-02-09 | |
Ambeed | A276741-1g |
1,3,5-Triazin-2-amine |
4122-04-7 | 97% | 1g |
$60.0 | 2023-06-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD69611-5g |
1,3,5-Triazin-2-amine |
4122-04-7 | 97% | 5g |
¥1235.0 | 2022-03-01 | |
Chemenu | CM330023-5g |
2-Amino-1,3,5-triazine |
4122-04-7 | 95%+ | 5g |
$507 | 2021-08-18 | |
Chemenu | CM330023-10g |
2-Amino-1,3,5-triazine |
4122-04-7 | 95%+ | 10g |
$*** | 2023-05-30 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB14467-5g |
2-Amino-1,3,5-triazine |
4122-04-7 | 97% | 5g |
3599.00 | 2021-07-09 | |
abcr | AB107031-10 g |
2-Amino-1,3,5-triazine, 95% |
4122-04-7 | 95% | 10g |
€522.60 | 2022-03-26 |
2-Amino-1,3,5-triazine 関連文献
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1. Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4Hai-De Gao,Peng Liu,Yang Yang,Fang Gao RSC Adv. 2016 6 83438
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Tamsyn M. Ross,Boujemaa Moubaraki,Suzanne M. Neville,Stuart R. Batten,Keith S. Murray Dalton Trans. 2012 41 1512
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Tamsyn M. Ross,Boujemaa Moubaraki,Stuart R. Batten,Keith S. Murray Dalton Trans. 2012 41 2571
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Xue-Wen Hua,Ming-Gui Chen,Shaa Zhou,Dong-Kai Zhang,Ming Liu,Sha Zhou,Jing-Bo Liu,Kang Lei,Hai-Bin Song,Yong-Hong Li,Yu-Cheng Gu,Zheng-Ming Li RSC Adv. 2016 6 23038
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S. V. Chapyshev,E. N. Ushakov Phys. Chem. Chem. Phys. 2015 17 17296
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Zexi Pan,Chan Song,Wei Zhou,Dong-Mei Cui,Chen Zhang New J. Chem. 2020 44 6182
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Manishkumar B. Patel,Uma Harikrishnan,Nikunj N. Valand,Deval S. Mehta,Kuldeep V. Joshi,Sivakumar Prasanth Kumar,Kishor H. Chikhalia,Linz Buoy George,Yogesh T. Jasrai,Shobhana K. Menon RSC Adv. 2013 3 8734
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Hwangseo Park,Hoi-Yun Jung,Shinmee Mah,Kewon Kim,Sungwoo Hong Org. Biomol. Chem. 2020 18 8402
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Jin Jing Li,Chan Song,Dong-Mei Cui,Chen Zhang Org. Biomol. Chem. 2017 15 5564
-
Wanqiu Zhao,Cheng Zhang,Pengzhen Zhong,Wei Zhou,Chen Zhang,Dong-Mei Cui Chem. Commun. 2021 57 10715
2-Amino-1,3,5-triazineに関する追加情報
Introduction to 2-Amino-1,3,5-triazine (CAS No. 4122-04-7)
2-Amino-1,3,5-triazine, with the chemical formula C₃H₆N₆, is a heterocyclic organic compound belonging to the triazine family. This compound is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. Its unique structural framework makes it a versatile intermediate in organic synthesis, pharmaceutical development, and agrochemical applications. The CAS number 4122-04-7 provides a unique identifier for this substance, ensuring consistency in scientific literature and industrial use.
The significance of 2-Amino-1,3,5-triazine lies in its reactivity and functional diversity. The presence of amino groups at the 2-position enhances its participation in nucleophilic substitution reactions, making it a valuable building block for more complex molecules. In recent years, researchers have explored its potential in medicinal chemistry due to its ability to form stable complexes with various bioactive molecules.
One of the most compelling applications of 2-Amino-1,3,5-triazine is in the synthesis of pharmaceutical compounds. Its triazine core is a common motif in drugs targeting bacterial infections, viral infections, and even certain types of cancer. For instance, derivatives of this compound have been investigated for their antimicrobial properties, where they disrupt essential bacterial enzymes or metabolic pathways. The structural flexibility of 2-Amino-1,3,5-triazine allows chemists to modify its side chains or incorporate additional functional groups, leading to novel therapeutic agents with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have further highlighted the potential of 2-Amino-1,3,5-triazine as a scaffold for drug discovery. Molecular modeling studies suggest that modifications at the 1-, 3-, and 5-positions can optimize binding interactions with biological targets such as enzymes or receptors. This has led to the development of high-throughput screening assays that rapidly identify promising candidates for further optimization.
In agrochemical research, 2-Amino-1,3,5-triazine has been utilized in the synthesis of herbicides and fungicides. Its ability to interfere with plant growth regulators or fungal cell wall biosynthesis makes it an effective component in crop protection formulations. Researchers have also explored its role in developing sustainable agricultural practices by creating compounds that enhance nutrient uptake or resistance to environmental stressors.
The industrial production of 2-Amino-1,3,5-triazine typically involves multi-step synthetic routes starting from readily available precursors such as cyanamide or urea derivatives. Catalytic processes have been optimized to improve yield and reduce waste generation, aligning with green chemistry principles. These methods often employ transition metal catalysts that facilitate cyclization reactions necessary for forming the triazine ring structure.
From a chemical biology perspective, 2-Amino-1,3,5-triazine has been studied for its interactions with nucleic acids and proteins. Certain derivatives exhibit DNA intercalation properties or inhibit enzyme activity by binding to specific residues within active sites. This has implications not only for drug design but also for understanding fundamental biological processes at the molecular level.
The safety profile of 2-Amino-1,3,5-triazine is another critical consideration in its application. While generally considered stable under standard conditions, proper handling procedures must be followed to prevent degradation or unintended reactions. Storage conditions should minimize exposure to moisture and strong oxidizing agents to maintain purity and efficacy.
Future research directions may focus on expanding the synthetic methodologies for 2-Amino-1,3,5-triazine derivatives using flow chemistry or photochemical techniques. These approaches could enhance reaction efficiency and enable the rapid production of complex libraries for screening purposes. Additionally, exploring its role in materials science might uncover novel applications beyond pharmaceuticals and agrochemicals.
In conclusion,2-Amino-1,3,5-triazine (CAS No. 4122-04-7) remains a cornerstone compound in synthetic chemistry due to its structural versatility and broad range of applications. As scientific understanding progresses,this molecule continues to inspire innovation across multiple disciplines, from medicine to agriculture,highlighting its enduring importance in modern chemical research.
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